Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
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Overview
Description
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is an organic compound belonging to the class of esters It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetate group
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a chemical compound with the CAS Number: 557798-60-4
Mode of Action
For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromoacetate acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling, it could be involved in the synthesis of various organic compounds .
Result of Action
As a bromoacetate, it may be involved in the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura cross-coupling . This could potentially lead to the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves the esterification of 2-bromo-2-(3,5-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted derivatives such as amides or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-(3,5-difluorophenyl)acetate
Uniqueness
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is unique due to the presence of both bromine and two fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-bromo-2-(3,5-difluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNOIMBODCNIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557798-60-4 |
Source
|
Record name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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